2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate
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Overview
Description
2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate is a complex organic compound with a unique structure that includes an amino group, a sulfonyl group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate typically involves multiple steps. One common method starts with the sulfonation of benzene derivatives, followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the esterification of the sulfonyl group with ethyl hydrogen sulfate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be used to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzymatic activity. Additionally, its sulfonyl group can interact with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxopropyl phosphate: Similar in structure but contains a phosphate group instead of a sulfate ester.
Benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of an amino group.
Ethyl hydrogen sulfate: Contains a sulfate ester but lacks the benzene and amino groups.
Uniqueness
2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
89986-42-5 |
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Molecular Formula |
C11H16N2O7S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-[(3-amino-3-oxopropyl)amino]phenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C11H16N2O7S2/c12-11(14)4-5-13-9-2-1-3-10(8-9)21(15,16)7-6-20-22(17,18)19/h1-3,8,13H,4-7H2,(H2,12,14)(H,17,18,19) |
InChI Key |
CBKGMLHHGRJNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NCCC(=O)N |
Origin of Product |
United States |
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